molecular formula C11H18O3 B2828080 Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate CAS No. 1461726-97-5

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate

Cat. No.: B2828080
CAS No.: 1461726-97-5
M. Wt: 198.262
InChI Key: BHYDOISWJBDTGM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a methyl group at the α-position and an oxan-4-yl (tetrahydropyran-4-yl) group at the β-position. The oxan-4-yl group is a six-membered cyclic ether, imparting unique electronic and steric properties. The oxan-4-yl substituent may enhance solubility and stability compared to aromatic or polar groups, making it valuable in drug delivery or polymer applications.

Properties

IUPAC Name

ethyl (E)-2-methyl-3-(oxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYDOISWJBDTGM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CCOCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1CCOCC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(oxan-4-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and high yield. The process includes purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The tetrahydropyran ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituent(s) Key Structural Features Electronic Effects
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate Oxan-4-yl (cyclic ether) Ether oxygen enhances polarity; steric bulk from the ring Electron-donating (ether oxygen)
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate 4-Nitrophenyl Strong electron-withdrawing nitro group Electron-deficient aromatic system
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano, 4-methoxyphenyl Cyano (electron-withdrawing), methoxy (electron-donating) Conjugated electron-withdrawing system
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate Bromo, fluoro substituents Halogen-induced polarity and steric hindrance Moderate electron-withdrawing effects

Key Observations :

  • The oxan-4-yl group provides a balance of moderate electron donation (via ether oxygen) and steric bulk, contrasting with strong electron-withdrawing groups like nitro or cyano.
  • Halogenated analogs (e.g., bromo/fluoro) exhibit increased polarity, enhancing reactivity in cross-coupling reactions .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting/Boiling Point Solubility Trends
This compound ~235 (estimated) Likely low melting point (liquid) High in organic solvents (e.g., ethers, alcohols)
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate 235.24 Not reported Moderate solubility in polar solvents
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate 191.19 Liquid at room temp Soluble in DMSO, acetone
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate 355.37 Not reported Polar aprotic solvents (e.g., DMF)

Key Observations :

  • The oxan-4-yl group likely improves solubility in both polar and nonpolar media due to its amphiphilic nature.
  • Nitro- and cyano-substituted analogs exhibit lower solubility in nonpolar solvents due to strong dipole moments .

Key Observations :

  • The oxan-4-yl compound’s ether group may facilitate hydrogen bonding, enhancing interactions in drug formulations.
  • Propargyl-substituted analogs enable click chemistry for modular synthesis , while perfluorinated derivatives are used industrially for their hydrophobic properties .

Key Observations :

  • Cyano and aromatic substituents are common in pharmacologically active compounds, targeting enzymes or receptors .
  • The oxan-4-yl group’s metabolic stability could make it advantageous in prodrug design.

Biological Activity

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate, a compound with the molecular formula C11H18O3, is a derivative of ethyl acrylate characterized by the presence of a tetrahydropyran ring. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and medicinal chemistry. This article will explore its biological activity, synthesis, and applications based on diverse sources.

This compound can be synthesized through the esterification of 2-methyl-3-(oxan-4-yl)prop-2-enoic acid with ethanol, typically under reflux conditions with an acid catalyst. The synthesis process can be optimized using continuous flow reactors to enhance yield and purity through purification methods like distillation and crystallization.

The biological activity of this compound is largely attributed to its structural features. The ester group in the compound can undergo hydrolysis to release the active acid form, which may interact with various biomolecular targets. The stability provided by the tetrahydropyran ring influences its reactivity and biological interactions.

Biological Activities

Research into the biological activities of this compound has revealed several potential applications:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Antimicrobial Properties : this compound has been investigated for its antimicrobial effects, showing potential against certain bacterial strains.
  • Pharmaceutical Applications : Its unique structure makes it a valuable intermediate in drug development, particularly in synthesizing compounds with enhanced biological activity .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various compounds, including derivatives similar to this compound. Using assays such as ABTS and DPPH, researchers found that certain derivatives exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress management .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl AcrylateSimple ester without a tetrahydropyran ringLimited biological activity
Mthis compoundMethyl ester variantSimilar reactivity
2-methyl-3-(oxan-4-yl)prop-2-enoic acidAcid formPotentially higher reactivity

The presence of the tetrahydropyran ring in this compound distinguishes it from simpler esters like ethyl acrylate, contributing to its unique chemical properties and enhanced biological activities.

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